2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide typically involves the reaction of 4-chlorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 2-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
- 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide
Uniqueness
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its biological activity compared to other similar compounds. The specific substitution pattern on the phenyl ring can significantly influence the compound’s properties and effectiveness in various applications.
Properties
Molecular Formula |
C18H16ClN3O2S |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2S/c1-2-12-5-3-4-6-15(12)20-16(23)11-25-18-22-21-17(24-18)13-7-9-14(19)10-8-13/h3-10H,2,11H2,1H3,(H,20,23) |
InChI Key |
NICWLADWSMAMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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